Azido-PEG2-CH2CO2H
Overview
Description
Azido-PEG2-CH2CO2H is a water-soluble compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .
Mechanism of Action
Target of Action
Azido-PEG2-CH2CO2H is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
This compound contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The compound leverages the ubiquitin-proteasome system within cells . This system is responsible for protein degradation, and the compound’s interaction with it results in selective protein degradation .
Pharmacokinetics
This compound is a water-soluble compound . The hydrophilic PEG spacer increases its solubility in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage and a stable amide bond . These linkages enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound is stored at -20°C , indicating that low temperatures may be necessary for its stability. The presence of activators such as EDC or HATU is also necessary for the compound to form a stable amide bond .
Biochemical Analysis
Biochemical Properties
The azide group of Azido-PEG2-CH2CO2H can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of this compound involves its azide group reacting with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction can be used to modify biomolecules, potentially influencing their function.
Transport and Distribution
Given its water solubility , it’s likely that it could be distributed throughout the cell.
Subcellular Localization
Given its reactivity and water solubility , it’s likely that it could be found throughout the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG2-CH2CO2H can be synthesized through a multi-step process involving the introduction of the azide group and the carboxylic acid group onto the PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is functionalized with a terminal hydroxyl group.
Azidation: The hydroxyl group is converted to an azide group using sodium azide in the presence of a suitable solvent.
Carboxylation: The azide-functionalized PEG is further reacted with a carboxylating agent to introduce the terminal carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-CH2CO2H undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Amide Bond Formation: EDC or HATU are used as activators to promote the reaction between the carboxylic acid and amine groups.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.
Amide Bonds: Formed from the reaction of the carboxylic acid group with primary amines .
Scientific Research Applications
Azido-PEG2-CH2CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG1-CH2CO2H
- Azido-PEG3-CH2CO2H
- Azido-PEG4-CH2CO2H
- Azido-PEG5-CH2CO2H
Uniqueness
Azido-PEG2-CH2CO2H is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both azide and carboxylic acid groups allows for versatile conjugation possibilities, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIYNXOTJRSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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